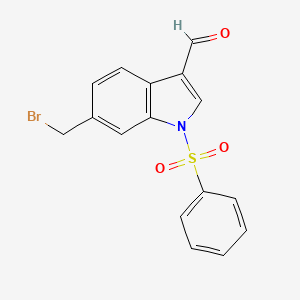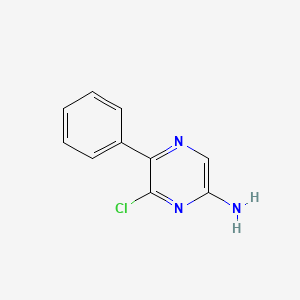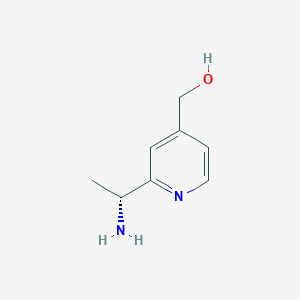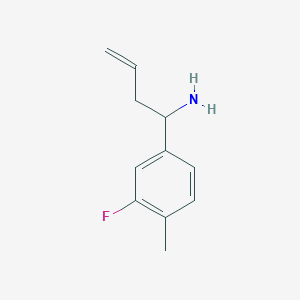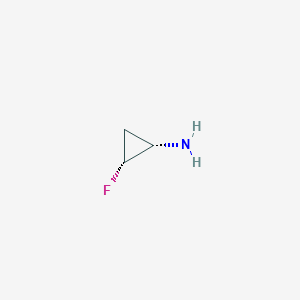
(1S,2R)-2-Fluorocyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-Fluorocyclopropanamine is a chiral amine with a cyclopropane ring substituted with a fluorine atom and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Fluorocyclopropanamine can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound often involve the use of enantioselective catalysts to ensure high enantiomeric purity. These methods may include the use of chiral auxiliaries or ligands to control the stereochemistry of the product .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-Fluorocyclopropanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles under anhydrous conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield imines or nitriles, while reduction can produce various cyclopropylamines .
Aplicaciones Científicas De Investigación
(1S,2R)-2-Fluorocyclopropanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-Fluorocyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions often include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S,2R)-2-Fluorocyclopropanamine include other chiral cyclopropanamines and fluorinated amines, such as (1R,2S)-2-Fluorocyclopropanamine and (1S,2R)-2-Bromocyclopropanamine .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C3H6FN |
|---|---|
Peso molecular |
75.08 g/mol |
Nombre IUPAC |
(1S,2R)-2-fluorocyclopropan-1-amine |
InChI |
InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3+/m1/s1 |
Clave InChI |
TUKJTSUSKQOYCD-GBXIJSLDSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1F)N |
SMILES canónico |
C1C(C1F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


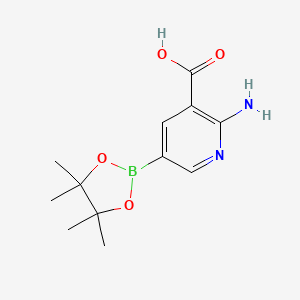


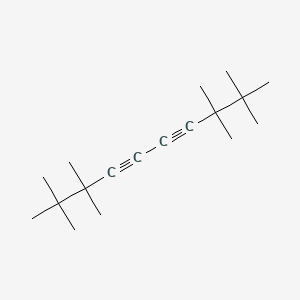
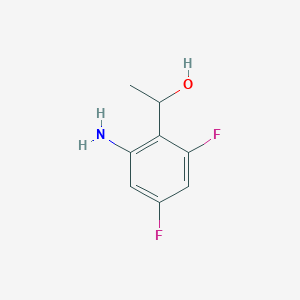
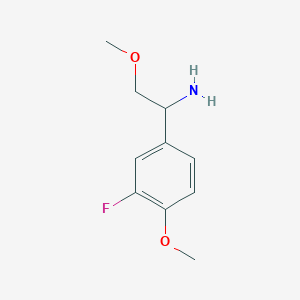
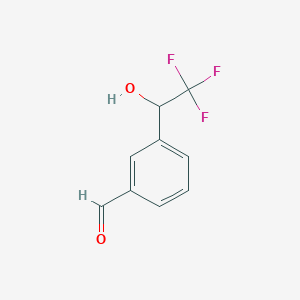
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
